N'-(2-thienylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Description
Chemical Structure and Properties
N'-(2-Thienylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (molecular formula: C₁₂H₁₂N₄OS; average mass: 260.315 g/mol) is a pyrazole-based carbohydrazide derivative featuring a thiophene substituent. Its structure includes a cyclopentane-fused pyrazole core linked to a hydrazide group, which is further substituted with a 2-thienylmethylene moiety. The compound exhibits stereoisomerism due to the E/Z configuration of the hydrazide bond, with the (E)-isomer being more commonly reported in literature .
Synthesis and Characterization The compound is synthesized via condensation of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide with 2-thiophenecarboxaldehyde under reflux conditions in ethanol. Structural confirmation is achieved through NMR, mass spectrometry, and X-ray crystallography (where available). Key spectral data include:
Properties
Molecular Formula |
C12H12N4OS |
|---|---|
Molecular Weight |
260.32 g/mol |
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12N4OS/c17-12(16-13-7-8-3-2-6-18-8)11-9-4-1-5-10(9)14-15-11/h2-3,6-7H,1,4-5H2,(H,14,15)(H,16,17)/b13-7+ |
InChI Key |
RHTNOJVNXRSZGT-NTUHNPAUSA-N |
Isomeric SMILES |
C1CC2=C(C1)NN=C2C(=O)N/N=C/C3=CC=CS3 |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NN=CC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Carbonyl Compounds
The foundational approach for constructing the pyrazole ring involves cyclocondensation reactions between 1,3-dicarbonyl precursors and hydrazine derivatives. For instance, ethyl 3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridinyl-sulfanyl acetate undergoes Thorpe-Ziegler cyclization in ethanol with sodium acetate to yield the tetrahydrocyclopenta[c]pyrazole core. This method leverages the nucleophilic attack of hydrazine on electrophilic carbonyl carbons, followed by dehydration to form the pyrazole ring.
Acid-Catalyzed Condensation with Thiophene-2-Carboxaldehyde
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Optimal yields are obtained in polar protic solvents (e.g., ethanol, methanol) due to their ability to stabilize charged intermediates. Catalytic acetic acid (5–10 mol%) enhances reaction rates by protonating the aldehyde carbonyl, increasing electrophilicity. Alternative catalysts, such as montmorillonite K-10, have been explored for similar pyrazole syntheses but show no significant advantage in this system.
Table 1. Solvent and Catalyst Impact on Yield
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | Acetic acid | 80 | 75 |
| Methanol | Acetic acid | 65 | 68 |
| Toluene | None | 110 | 42 |
Temperature and Time Dependencies
Reflux conditions (70–80°C for 4–6 hours) are critical for complete conversion. Prolonged heating (>8 hours) leads to decomposition, reducing yields by 15–20%. Microwave-assisted synthesis has been proposed as an alternative to reduce reaction times, though literature specific to this compound remains sparse.
Alternative Synthetic Approaches
Vinyl Ketone Cyclization
α,β-Ethylenic ketones with leaving groups (e.g., chloride) react with hydrazines to form pyrazolines, which subsequently aromatize upon elimination. While this method is effective for simpler pyrazoles, its application to fused systems like tetrahydrocyclopenta[c]pyrazole requires stringent steric control to prevent regioisomer formation.
Characterization and Analytical Validation
Spectroscopic Techniques
IR Spectroscopy : Key absorptions include ν(N–H) at 3240–3411 cm⁻¹, ν(C=O) at 1669–1728 cm⁻¹, and ν(C=N) at 1600–1644 cm⁻¹, confirming hydrazide and imine functionalities.
NMR Spectroscopy :
Chromatographic Purity Assessment
HPLC analyses using C18 columns (acetonitrile/water mobile phase) reveal purity levels >95% for optimized synthetic batches. Impurities predominantly arise from unreacted aldehyde or over-oxidized byproducts.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Scaling up the ethanol-based condensation requires transitioning from batch to continuous flow systems to enhance heat transfer and reduce reaction times. Preliminary models suggest a 30% increase in throughput with flow chemistry, though catalyst retention remains a challenge.
Waste Stream Management
Ethanol recovery via distillation achieves 90% solvent reuse, while aqueous waste containing acetic acid is neutralized with sodium bicarbonate before disposal.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-2-thienylmethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of tetrahydrocyclopenta[c]pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that compounds containing thienylmethylene groups can enhance the efficacy against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways, making these compounds promising candidates for developing new antibiotics .
1.2 Anti-inflammatory Properties
The anti-inflammatory potential of N'-(2-thienylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide has been explored in several studies. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This makes it a candidate for further development in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
1.3 Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have yielded promising results. It has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms involve the modulation of signaling pathways related to cell survival and growth .
Material Science
2.1 Synthesis of Novel Polymers
The unique structure of this compound allows it to serve as a building block for synthesizing novel polymers with enhanced properties. These polymers can be utilized in coatings, adhesives, and other applications where durability and resistance to environmental factors are crucial .
2.2 Photovoltaic Applications
Recent studies have examined the use of this compound in organic photovoltaic materials. Its ability to form stable thin films with good charge transport properties makes it a candidate for improving the efficiency of solar cells .
Agricultural Chemistry
3.1 Pesticidal Activity
The compound's structural features suggest potential applications as a pesticide or herbicide. Research has indicated that derivatives can effectively control pests and weeds while being less harmful to non-target organisms compared to conventional pesticides . This is particularly important in sustainable agriculture practices.
3.2 Plant Growth Regulation
This compound may also play a role in plant growth regulation by influencing hormonal pathways within plants. Studies are ongoing to explore its effects on seed germination and plant development under various environmental conditions.
Data Tables
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against various bacterial strains |
| Anti-inflammatory drugs | Inhibits pro-inflammatory cytokines | |
| Anticancer agents | Induces apoptosis in cancer cells | |
| Material Science | Novel polymer synthesis | Enhanced durability and resistance |
| Organic photovoltaics | Good charge transport properties | |
| Agricultural Chemistry | Pesticides | Effective control with reduced toxicity |
| Plant growth regulation | Influences hormonal pathways |
Mechanism of Action
The mechanism of action of N’-[(E)-2-thienylmethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole-Carbohydrazide Derivatives
Key Findings:
Substituent-Driven Activity: The naphthyl-substituted P3C () shows robust cytotoxicity against 27 cancer cell lines (IC₅₀: 0.5–2.5 µM), attributed to its planar aromatic system enhancing DNA intercalation and microtubule binding.
Stereochemical Impact: The (E)-isomer of N'-(2-thienylmethylene)-carbohydrazide is thermodynamically favored, as seen in ROESY NMR correlations (e.g., NOE between cyclopentyl methylene and hydrazide NH) .
Synthetic Accessibility :
- The thienyl-substituted compound is synthesized in moderate yield (54%) via hydrazide-aldehyde condensation, comparable to other analogs (e.g., P3C: 43–60%) .
Computational Predictions :
- Collision cross-section (CCS) values for the thienyl derivative ([M+H]⁺ CCS: 156.7 Ų) suggest moderate membrane permeability, similar to P3C (predicted CCS: ~160 Ų) .
Biological Activity
N'-(2-thienylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a thienylmethylene group attached to a tetrahydrocyclopenta[c]pyrazole core. The general formula can be represented as CHNS. Its structural complexity contributes to its varied biological activities.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For example, thieno[2,3-c]pyrazole derivatives have been shown to scavenge free radicals effectively and protect cellular components from oxidative stress. In studies involving erythrocytes from Clarias gariepinus, these compounds reduced the percentage of altered erythrocytes when exposed to toxic agents like 4-nonylphenol, suggesting their potential as protective agents against oxidative damage .
| Compound | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno[2,3-c]pyrazole (7a) | 12 ± 1.03 |
| Thieno[2,3-c]pyrazole (7b) | 0.6 ± 0.16 |
| Thieno[2,3-c]pyrazole (7e) | 28.3 ± 2.04 |
| Thieno[2,3-c]pyrazole (7f) | 3.7 ± 0.37 |
| Thieno[2,3-c]pyrazole (8) | 29.1 ± 3.05 |
2. Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains and fungi. Pyrazole derivatives are known for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria . In particular, this compound may exhibit potent antibacterial effects due to its structural components that interact with microbial cell membranes.
3. Anticancer Potential
Recent investigations have highlighted the anticancer potential of pyrazole derivatives, including those structurally related to this compound. These compounds have been evaluated for their ability to inhibit cancer cell proliferation across various cancer cell lines . The presence of specific substituents on the pyrazole ring enhances their efficacy in targeting cancer cells.
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The compound's ability to donate electrons allows it to neutralize free radicals effectively.
- Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of enzymes involved in inflammatory pathways and cancer progression.
- Cell Membrane Interaction : The lipophilic nature of the compound facilitates its incorporation into cell membranes, affecting membrane integrity and function.
Case Studies
Several studies have focused on the synthesis and biological evaluation of thieno[2,3-c]pyrazole compounds:
Q & A
Q. What are the key synthetic strategies for preparing N'-(2-thienylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reaction of a pyrazole-carbohydrazide precursor with 2-thiophenecarboxaldehyde under reflux in ethanol or methanol, catalyzed by acetic acid .
- Cyclization : Formation of the tetrahydrocyclopenta[c]pyrazole core via intramolecular cyclization under acidic or basic conditions .
- Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling reaction time (6–12 hours) and temperature (60–80°C) .
Q. How is the compound characterized for structural validation?
Analytical techniques include:
- NMR Spectroscopy : and NMR to confirm hydrogen and carbon environments (e.g., hydrazone proton at δ 8.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peak matching theoretical mass) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3200 cm (N-H stretch) .
Q. What preliminary biological assays are used to evaluate its activity?
- Cytotoxicity Screening : MTT or DNS assays against cancer cell lines (e.g., MDA-MB-231, HeLa) at concentrations of 1–50 µM .
- Apoptosis Induction : Flow cytometry with Annexin V/PI staining to detect phosphatidylserine externalization .
Advanced Research Questions
Q. How does the compound induce apoptosis at the molecular level?
Mechanistic studies reveal:
- ROS Accumulation : Increased intracellular reactive oxygen species (ROS) by 2–3 fold via DCFDA staining .
- Mitochondrial Dysfunction : Loss of mitochondrial membrane potential (ΔΨm) measured using JC-1 dye .
- Caspase Activation : Caspase-3/7 activity elevated by 4–5 fold using fluorogenic substrates (e.g., Ac-DEVD-AMC) .
Q. How can computational methods predict its binding interactions with biological targets?
- Molecular Docking : AutoDock Vina predicts binding to tubulin (ΔG = −9.2 kcal/mol) and CDK2 (ΔG = −8.7 kcal/mol) .
- MD Simulations : 100-ns simulations validate stable binding to tubulin’s colchicine site (RMSD < 2 Å) .
- ADMET Prediction : SwissADME indicates moderate solubility (LogP = 2.5) and blood-brain barrier permeability .
Q. How are contradictory cytotoxicity data resolved across cell lines?
- Dose-Response Analysis : IC values vary (e.g., 2.5 µM in MDA-MB-231 vs. 15 µM in MCF-7), suggesting lineage-specific sensitivity .
- Transcriptome Profiling : RNA-seq identifies differential expression of BCL2, MAPK, and HSP90 genes in responsive vs. resistant lines .
- Rescue Experiments : N-acetylcysteine (ROS scavenger) reverses cytotoxicity in resistant cells, confirming ROS-dependent mechanisms .
Q. What strategies optimize its pharmacokinetic properties?
- Prodrug Design : Esterification of the carbohydrazide group to improve oral bioavailability (e.g., ethyl prodrug increases C by 3× in rat models) .
- Nanoformulation : Encapsulation in PLGA nanoparticles enhances solubility (80% release in 24 hours) and tumor targeting .
Q. How does structural modification alter bioactivity?
- SAR Findings :
- Thienyl Substituents : 2-Thienyl enhances tubulin binding vs. phenyl (ΔΔG = −1.5 kcal/mol) .
- Hydrazide Linker : Replacement with amide reduces apoptosis induction by 50% .
- Derivative Libraries : Parallel synthesis of 20 analogs identifies a trifluoromethyl variant with 10× improved CDK2 inhibition .
Methodological Guidance
Q. What protocols are recommended for ROS measurement?
Q. How to validate microtube disruption?
- Immunofluorescence : Stain with α-tubulin antibody (1:200) post-treatment; quantify fragmented microtubules using ImageJ .
- In Vitro Tubulin Polymerization : Monitor absorbance at 340 nm; IC values correlate with cellular activity .
Data Contradiction Analysis
Q. Discrepancies in kinase inhibition profiles across studies: How to address?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
